![molecular formula C19H30N4O4S B2661729 N1-(2-(dimethylamino)ethyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896284-90-5](/img/structure/B2661729.png)
N1-(2-(dimethylamino)ethyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Description
N1-(2-(dimethylamino)ethyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H30N4O4S and its molecular weight is 410.53. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Complex Formation
Research has shown that molecules with dimethylamino groups can engage in molecular association with other compounds, forming complexes that are significant in understanding chemical interactions and stoichiometry. For example, water-soluble p-sulfonatocalix[n]arenes with dimethylamino styryl dyes have been studied for their ability to form complexes, a process that can be analyzed through spectrophotometric and NMR methods (Nishida et al., 1997). These interactions could have implications for sensor technology, environmental monitoring, or the development of novel materials.
Synthetic Applications and Ligand Activity
Compounds featuring dimethylamino and related functionalities are also explored for their potential in synthetic chemistry, including as ligands in catalytic processes. The synthesis and application of such molecules can lead to the development of new reactions or the improvement of existing ones. For instance, a study on the Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides highlighted the use of a ligand with dimethylphenyl and pyridinylmethyl oxalamide components, demonstrating its efficacy in facilitating coupling reactions at low catalyst loadings (Chen et al., 2023). This kind of research is crucial for pharmaceutical synthesis, materials science, and the broader field of organic chemistry.
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S/c1-14-7-8-15(2)17(12-14)28(26,27)23-10-5-6-16(23)13-21-19(25)18(24)20-9-11-22(3)4/h7-8,12,16H,5-6,9-11,13H2,1-4H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDJCORABTFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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